(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Overview
Description
“(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H16O2 . It has an average mass of 252.308 Da and a monoisotopic mass of 252.115036 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 421.9±45.0 °C at 760 mmHg, and a flash point of 190.2±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP is 4.42 .Scientific Research Applications
Structural Analysis and Interaction Studies
(2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a compound related to the target molecule, was extensively studied using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The study revealed intricate intermolecular interactions, such as N-H⋯O and C-H⋯O, contributing to the stability and structural intricacies of the molecule. These interactions were quantified using various methods like Hirshfeld surface analysis and DFT calculations (Venkatesan et al., 2016).
Spectroscopic Characterization
The compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was characterized using techniques like FT-IR, UV-visible, 1H NMR, HRMS, and single-crystal X-ray diffraction. The study involved a comprehensive spectroscopic analysis and theoretical calculations, which showed good agreement with the experimental data, highlighting the compound's molecular geometry and vibrational frequencies (Sadgir et al., 2020).
Biological and Optical Properties
Antioxidant Activity
Methoxy- and hydroxyl-substituted 2'-aminochalcones, structurally related to the target molecule, were synthesized and tested for their antioxidant activity. The study assessed their radical scavenging ability and indicated that certain structural modifications in the chalcone derivatives can enhance their antioxidant properties (Sulpizio et al., 2016).
Nonlinear Optical Studies
Two novel chalcone derivatives were studied for their nonlinear optical properties using the Z-scan technique and DFT method. The study provides insights into the third-order nonlinear optical properties, optical limiting behavior, and laser damage threshold, suggesting potential applications in optical devices (Mathew et al., 2019).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJLNOXFRRHOQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333210 | |
Record name | 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50990-40-4 | |
Record name | 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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